molecular formula C16H15ClN2O2 B3841358 N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide

N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide

Cat. No.: B3841358
M. Wt: 302.75 g/mol
InChI Key: JJKQVRPMYPBUJL-WOJGMQOQSA-N
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Description

N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, typically formed by the condensation of an aldehyde or ketone with a primary amine

Properties

IUPAC Name

N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-21-15-8-7-13(9-14(15)17)11-18-19-16(20)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,19,20)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKQVRPMYPBUJL-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 3-chloro-4-methoxybenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:

  • Dissolve 3-chloro-4-methoxybenzaldehyde and 2-phenylacetohydrazide in ethanol.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash with cold ethanol.
  • Dry the product under reduced pressure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its enzyme inhibitory activities, which could lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide involves its interaction with biological targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the presence of the Schiff base moiety allows it to interact with nucleophilic sites in biological molecules, potentially leading to the inhibition of key biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide is unique due to the presence of the chloro and methoxy substituents on the phenyl ring, which can influence its reactivity and biological activity. These substituents can enhance its ability to form stable complexes with metal ions and interact with biological targets, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide
Reactant of Route 2
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N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-phenylacetohydrazide

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